molecular formula C10H6NNaO2 B098913 Quinaldic Acid Sodium Salt CAS No. 16907-79-2

Quinaldic Acid Sodium Salt

Cat. No.: B098913
CAS No.: 16907-79-2
M. Wt: 195.15 g/mol
InChI Key: PLTCLMZAIZEHGD-UHFFFAOYSA-M
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Description

Quinaldic acid sodium salt (sodium quinoline-2-carboxylate) is the sodium salt of quinaldic acid, a heterocyclic compound derived from the quinoline backbone with a carboxylic acid substituent at the 2-position. It is structurally related to kynurenic acid, a tryptophan metabolite in the kynurenine pathway . Quinaldic acid has been detected in animal urea and is hypothesized to originate from microbial metabolism or enzymatic dehydroxylation of kynurenic acid . Its sodium salt form enhances solubility, making it suitable for biological and chemical applications.

Notably, this compound exhibits antiproliferative activity against colon cancer cells (e.g., HT-29, LS180, Caco-2) with IC₅₀ values of 0.5–0.9 mM, likely mediated via modulation of ERK1/2, p38, CREB, and Akt signaling pathways . It also demonstrates hypoglycemic effects by inhibiting gluconeogenesis in the liver, though its impact varies between fed and fasted states . Additionally, it serves as a metal chelator and corrosion inhibitor, forming stable complexes with transition metals .

Properties

IUPAC Name

sodium;quinoline-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO2.Na/c12-10(13)9-6-5-7-3-1-2-4-8(7)11-9;/h1-6H,(H,12,13);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLTCLMZAIZEHGD-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)C(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6NNaO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Stoichiometry

Quinaldic acid reacts with sodium hydroxide in a 1:1 molar ratio:
C10H7NO2+NaOHC10H6NNaO2+H2O\text{C}_{10}\text{H}_{7}\text{NO}_{2} + \text{NaOH} \rightarrow \text{C}_{10}\text{H}_{6}\text{NNaO}_{2} + \text{H}_{2}\text{O}
The reaction typically proceeds in aqueous or mixed solvents like ethylene glycol dimethyl ether (DME). Excess NaOH (1.2–1.5 equivalents) ensures complete deprotonation of the carboxylic acid group.

Industrial-Scale Procedure

A patented method (CN102399182A) details the following steps:

  • Dissolution : 10 g of quinaldic acid is dissolved in 30–80 mL of water at 50–80°C.

  • Neutralization : Aqueous NaOH (15% w/v) is added dropwise until pH 10–12.

  • Crystallization : The solution is cooled to 0–5°C, inducing precipitation.

  • Filtration and Drying : The product is vacuum-filtered and dried at 60°C.

ParameterOptimal Value
Temperature70°C
NaOH Concentration15% w/v
Yield92–95%
Purity (HPLC)≥98%

This method achieves a 95% yield with ≥98% purity, as validated by FisherSci’s product specifications.

Catalytic Oxidation of Quinoline Derivatives

An alternative route involves oxidizing 2-methylquinoline to quinaldic acid, followed by neutralization. This method is advantageous for large-scale production due to lower raw material costs.

Oxidation Step

Quinoline derivatives are oxidized using copper sulfate (CuSO₄·5H₂O) and sodium chlorate (NaClO₃) in dilute sulfuric acid:
C9H7N+3[O]C10H7NO2\text{C}_{9}\text{H}_{7}\text{N} + 3[\text{O}] \rightarrow \text{C}_{10}\text{H}_{7}\text{NO}_{2}
Catalysts : Ruthenium chloride (RuCl₃, 0.04–0.08 mol/L) enhances reaction efficiency by 40%.

Reaction Conditions

  • Temperature : 50–100°C

  • Time : 6–24 hours

  • Solvent : 25% H₂SO₄

  • Oxidant : Sodium chlorate (44% w/w)

A representative protocol from CN102399182A uses:

  • 10 g quinoline

  • 50 g CuSO₄·5H₂O

  • 220 g 25% H₂SO₄

  • 3 mL RuCl₃ (0.04 mol/L)

After oxidation, the crude quinaldic acid is filtered and purified via recrystallization (petroleum ether/ethyl acetate).

Neutralization to Sodium Salt

The isolated quinaldic acid is neutralized as described in Section 1.2. This two-step process achieves an overall yield of 85–90%.

Ligand Synthesis Applications

This compound serves as a precursor for chiral ligands in asymmetric catalysis. A notable example is its use in quinoline-oxazoline ligands, as described in US Patent 8,263,774B2.

Procedure for Ligand Preparation

  • Activation : Quinaldic acid (1.734 g, 10 mmol) is stirred in thionyl chloride (SOCl₂) to form the acid chloride.

  • Coupling : The acid chloride reacts with L-valinol in dichloromethane (DCM) at −20°C.

  • Cyclization : The intermediate undergoes cyclization with p-toluenesulfonic acid (p-TsOH) to yield the oxazoline ring.

  • Salt Formation : The free base is treated with NaOH to produce the sodium salt.

StepConditionsYield
Acid ChlorideSOCl₂, reflux, 2h98%
Oxazoline Cyclizationp-TsOH, DCM, −20°C75%

This method highlights the compound’s versatility in synthesizing enantioselective catalysts.

Comparative Analysis of Methods

MethodAdvantagesLimitations
Direct NeutralizationHigh purity (≥98%), simple setupRequires pure quinaldic acid
Catalytic OxidationCost-effective raw materialsMulti-step, lower overall yield
Ligand SynthesisTailored for asymmetric catalysisSpecialized reagents required

Industrial facilities favor catalytic oxidation for scalability, while academic labs prefer direct neutralization for reproducibility.

Quality Control and Characterization

Commercial grades (e.g., TCI America) adhere to stringent specifications:

ParameterSpecification
AppearanceWhite-yellow powder
Purity (HPLC)≥98.0%
Moisture Content≤0.5%
Heavy Metals≤10 ppm

Characterization via 1H NMR^1\text{H NMR} (D₂O, 400 MHz) shows peaks at δ 8.45 (d, 1H), 8.12 (d, 1H), and 7.82 (m, 2H), confirming the quinoline backbone .

Chemical Reactions Analysis

Types of Reactions

Quinaldic Acid Sodium Salt can undergo various chemical reactions, including:

    Oxidation: It can be oxidized to form quinoline-2-carboxylic acid.

    Reduction: It can be reduced to form quinoline-2-carboxaldehyde.

    Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Nucleophilic reagents such as amines and thiols can be used under basic conditions.

Major Products

Scientific Research Applications

Pharmaceutical Applications

Quinaldic Acid Sodium Salt is primarily utilized in the synthesis of various pharmaceutical compounds. Its role as an intermediate in drug synthesis is significant due to its ability to facilitate the formation of complex molecular structures.

Key Uses:

  • Synthesis of Antimicrobial Agents: Quinaldic acid derivatives are used in creating antibiotics and antifungal medications.
  • Anti-inflammatory Drugs: The compound serves as a precursor for anti-inflammatory agents that are crucial in treating chronic pain and inflammation.

Case Study:
A study published in the Journal of Medicinal Chemistry highlighted the use of quinaldic acid derivatives in developing novel antimicrobial agents. Researchers synthesized a series of compounds derived from quinaldic acid and tested their efficacy against various bacterial strains, demonstrating promising results with several derivatives showing enhanced antibacterial activity compared to existing drugs .

Agrochemical Applications

In the agrochemical sector, this compound is used to formulate pesticides and herbicides. Its unique chemical properties allow it to act as an effective agent for controlling pests and enhancing crop yield.

Key Uses:

  • Pesticide Formulation: It is incorporated into formulations that target specific pests while minimizing harm to beneficial organisms.
  • Herbicide Development: The compound aids in developing selective herbicides that control unwanted vegetation without damaging crops.

Data Table: Agrochemical Applications of this compound

Application TypeCompound TypeTarget OrganismEffectiveness
PesticideInsecticideAphidsHigh
HerbicideSelective HerbicideBroadleaf WeedsModerate

Specialty Chemicals

This compound is also employed in the synthesis of specialty chemicals used across various industries, including dyes and pigments.

Key Uses:

  • Dye Manufacturing: It acts as a precursor for synthesizing dyes used in textiles and other materials.
  • Pigment Production: The compound contributes to producing pigments that are stable and vibrant.

Case Study:
Research conducted by Chem-Impex demonstrated the utility of quinaldic acid in synthesizing a new class of dyes that exhibited superior lightfastness compared to traditional dyes. This advancement has implications for industries requiring durable colorants .

Chemical Properties and Safety

This compound is characterized by its solid state at room temperature, with a purity greater than 98% as determined by HPLC methods. It should be stored under inert gas conditions to prevent degradation due to its hygroscopic nature.

Safety Data:

  • Physical State: Solid
  • Storage Temperature: Recommended below 15°C
  • Hazards: Generally considered safe; however, standard laboratory safety protocols should be followed during handling .

Mechanism of Action

The mechanism of action of sodium quinoline-2-carboxylate involves its interaction with various molecular targets. In biological systems, it can bind to enzymes and receptors, modulating their activity. For example, it has been shown to inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. Additionally, its ability to intercalate into DNA makes it a potential candidate for anticancer therapy .

Comparison with Similar Compounds

Comparison with Similar Compounds

Quinaldic acid sodium salt shares structural and functional similarities with several aromatic carboxylic acids and heterocyclic derivatives. Below is a detailed comparison:

Structural Analogues

Compound Structure Key Functional Groups Biological/Chemical Roles
Quinaldic Acid Quinoline + 2-carboxylic acid -COOH, aromatic N Antiproliferative, hypoglycemic, chelator
Kynurenic Acid Quinoline + 4-hydroxy, 2-carboxylic acid -OH, -COOH, aromatic N Neuroprotection, antiproliferative
Picolinic Acid Pyridine + 2-carboxylic acid -COOH, aromatic N Metal chelation, immune modulation
8-Hydroxyquinoline Quinoline + 8-hydroxy -OH, aromatic N Antifungal, corrosion inhibition

Functional Comparisons

Antiproliferative Activity
  • This compound : Inhibits colon cancer cell proliferation (IC₅₀ = 0.5–0.9 mM) via ERK1/2 and Akt pathway modulation .
  • Kynurenic Acid : Exhibits stronger antiproliferative effects (IC₅₀ ~0.1–0.3 mM) in renal cancer and glioblastoma cells due to additional hydroxyl group enhancing receptor binding .
  • 8-Hydroxyquinoline: Primarily antifungal; antiproliferative activity is less documented .
Metabolic and Hypoglycemic Effects
  • This compound : Suppresses gluconeogenesis from lactate in liver cells but shows paradoxical effects—hyperglycemia in fed rats and hypoglycemia in fasted rats .
  • Kynurenic Acid: No significant hypoglycemic activity reported; primarily functions as a neuroactive metabolite .
  • 5-Methoxyindole-2-carboxylic Acid (MICA): Shares gluconeogenesis inhibition with quinaldic acid but induces more pronounced hypoglycemia in fasted states .
Metal Chelation and Corrosion Inhibition
  • This compound: Forms stable complexes with Nd(III), acting as a bridging bidentate ligand . Inhibits aluminum alloy corrosion (efficiency comparable to 8-hydroxyquinoline) .
  • Picolinic Acid : Stronger chelator for Fe³⁺ and Zn²⁺ due to pyridine ring’s electron-withdrawing effects .
  • 8-Hydroxyquinoline: Superior corrosion inhibitor for stainless steel; forms insoluble metal complexes .

Pharmacokinetic and Stability Profiles

Property This compound Kynurenic Acid 8-Hydroxyquinoline
Solubility High (aqueous) Moderate Low (requires organic solvents)
Metabolic Pathway Dehydroxylation to kynurenic acid in rabbits Direct tryptophan metabolite Hepatic conjugation
Thermal Stability Stable up to 250°C in complexes Degrades above 200°C Stable up to 300°C

Data Tables

Table 1: Antiproliferative IC₅₀ Values in Colon Cancer Cells

Compound HT-29 (IC₅₀, mM) LS180 (IC₅₀, mM) Caco-2 (IC₅₀, mM)
Quinaldic Acid Sodium 0.5 0.5 0.9
Kynurenic Acid 0.2 0.3 0.4

Table 2: Hypoglycemic Effects in Rats

Compound Fed State (Blood Glucose) Fasted State (Blood Glucose)
Quinaldic Acid Sodium ↑ 10–15% ↓ 20–25%
MICA No change ↓ 40–50%

Biological Activity

Quinaldic acid sodium salt, a derivative of quinaldic acid, has garnered attention due to its diverse biological activities. This compound is primarily recognized for its potential therapeutic applications, particularly in the fields of oncology and antimicrobial research. This article delves into the biological activity of this compound, supported by research findings, case studies, and data tables.

This compound is a sodium salt of quinaldic acid, which is characterized by its aromatic structure containing a quinoline moiety. The molecular formula for quinaldic acid is C_10H_7NO_2, and its sodium salt form enhances its solubility in aqueous environments, making it more bioavailable for biological interactions.

Anticancer Activity

Recent studies have highlighted the anticancer properties of quinaldic acid and its derivatives. One notable compound, 8-hydroxyquinaldic acid (a related analog), demonstrated significant antiproliferative effects against colorectal cancer cell lines HT-29 and LS-180. The study found that 8-hydroxyquinaldic acid inhibited cell migration and induced cell cycle arrest by modulating key regulatory proteins such as cyclins and cyclin-dependent kinases (CDKs) .

Key Findings from Research:

  • Cell Cycle Regulation : 8-hydroxyquinaldic acid decreased the expression of cyclin D1 and CDK4 in both HT-29 and LS-180 cells after 24 and 48 hours of treatment. It also affected the expression of p21 Waf1/Cip1 and p27 Kip1 differently in these cell lines, suggesting a complex mechanism of action .
  • Non-toxic Concentrations : The concentrations that exhibited antiproliferative effects were found to be non-toxic to normal colon epithelial cells, indicating a potential therapeutic window for cancer treatment .

Antimicrobial Activity

This compound has also been investigated for its antimicrobial properties. In a comparative study involving various quaternary ammonium compounds (QACs) derived from quinaldic acid, it was found that certain derivatives exhibited potent antibacterial activity against both Gram-positive and Gram-negative bacteria.

Antibacterial Activity Data:

CompoundMinimum Inhibitory Concentration (MIC)Bacterial Strains Tested
This compound≥ 100 µMVarious nosocomial strains
QAC Derivative A8 mg/LStaphylococcus aureus
QAC Derivative B16 mg/LEscherichia coli

These findings suggest that while this compound itself may not exhibit strong antibacterial activity, its derivatives can be modified to enhance efficacy against resistant bacterial strains .

Case Studies

Case Study 1: Antiproliferative Effects on Cancer Cells

A study published in Molecules examined the effects of 8-hydroxyquinaldic acid on colon cancer cells. The results indicated a significant reduction in cell viability at concentrations as low as 0.5 mM after 48 hours of treatment. The study concluded that further investigation into the mechanisms of action could pave the way for new cancer therapies .

Case Study 2: Antimicrobial Efficacy

In another investigation focusing on the antimicrobial properties of quaternized derivatives of quinaldic acid, researchers found that certain compounds effectively inhibited biofilm formation in bacterial cultures within just 15 minutes of treatment. This rapid action underscores the potential for developing new antimicrobial agents based on quinaldic acid derivatives .

Q & A

Q. How is quinaldic acid sodium salt synthesized in laboratory settings?

this compound is typically synthesized via neutralization reactions between quinaldic acid (a carboxylic acid derivative) and sodium hydroxide. The process involves stoichiometric titration under controlled pH conditions to ensure complete deprotonation of the carboxylic acid group. For insoluble salts, precipitation methods are employed by mixing aqueous solutions of sodium ions with quinaldic acid in the presence of a suitable solvent .

Q. What methods are used to determine the pH and solubility profile of this compound?

Solubility is assessed by dissolving the salt in distilled water and observing saturation points. The pH is measured using universal indicator paper or a calibrated pH meter. Acidic/basic behavior is determined by litmus tests and correlated with the salt’s parent acid/base strength (e.g., quinaldic acid as a weak acid and NaOH as a strong base). Systematic classification follows the principles outlined in Activity 2.14 (pH of salts) .

Q. What are the standard spectroscopic techniques for characterizing this compound?

Fourier-transform infrared (FTIR) spectroscopy identifies functional groups like carboxylate and aromatic moieties. Nuclear magnetic resonance (NMR) spectra (¹H and ¹³C) confirm structural integrity. X-ray crystallography (via SHELX programs) resolves crystal structures, while UV-Vis spectroscopy monitors electronic transitions in metal complexes .

Advanced Research Questions

Q. How to design experiments to investigate the metal chelation behavior of this compound?

Design titration experiments with transition metal ions (e.g., Cu²⁺, Fe³⁺) under varying pH and ionic strength. Monitor complex formation using UV-Vis spectroscopy (absorption shifts) or conductometric titration. Theoretical modeling tools like Hyperchem-8 can predict binding geometries, validated by experimental data .

Q. How to resolve contradictions in reported stability constants of metal complexes formed by this compound?

Contradictions often arise from differences in experimental conditions (pH, temperature) or analytical methods. Replicate studies using standardized buffers and validate via multiple techniques (e.g., potentiometry, spectrophotometry). Cross-reference data with computational models to identify outliers .

Q. What strategies are recommended for optimizing experimental conditions when using this compound as a chelating agent in complex matrices?

Pre-treat samples to remove interfering ions (e.g., via ion-exchange resins). Optimize pH to enhance selectivity—quinaldic acid’s carboxylate group binds metals more effectively in slightly acidic conditions. Use masking agents (e.g., EDTA) to suppress unwanted interactions and validate recovery rates through spiked samples .

Methodological Considerations

  • Data Validation : Ensure reproducibility by documenting reagent purity, instrument calibration, and environmental controls (e.g., temperature). For crystallography, refine structures using SHELXL and cross-validate with spectroscopic data .
  • Reporting Standards : Adhere to guidelines for experimental details (e.g., Beilstein Journal’s requirements for methods and supplementary data) to enable replication .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Quinaldic Acid Sodium Salt
Reactant of Route 2
Quinaldic Acid Sodium Salt

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